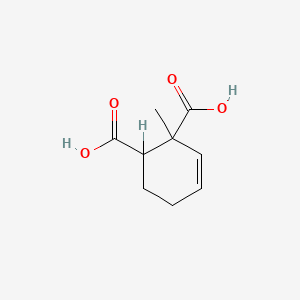

Methyltetrahydrophthalic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27636-35-7 |

|---|---|

Molecular Formula |

C9H12O4 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-methylcyclohex-3-ene-1,2-dicarboxylic acid |

InChI |

InChI=1S/C9H12O4/c1-9(8(12)13)5-3-2-4-6(9)7(10)11/h3,5-6H,2,4H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

ODGCZQFTJDEYNI-UHFFFAOYSA-N |

SMILES |

CC1(C=CCCC1C(=O)O)C(=O)O |

Canonical SMILES |

CC1(C=CCCC1C(=O)O)C(=O)O |

Synonyms |

methyltetrahydrophthalic acid MTHP acid |

Origin of Product |

United States |

Synthetic Routes and Manufacturing Processes for Methyltetrahydrophthalic Acid Derivatives

Diels-Alder Reaction Pathways for Methyltetrahydrophthalic Anhydride (B1165640) Synthesis

The cornerstone of MTHPA synthesis is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, the reaction occurs between a substituted diene, such as isoprene (B109036) or piperylene, and maleic anhydride. This method is a promising industrial route for producing cis-MTHPA. researchgate.net

When isoprene serves as the diene, the reaction yields 4-methyltetrahydrophthalic anhydride (4-MTHPA). Conversely, the use of trans-1,3-pentadiene results in the formation of 3-methyltetrahydrophthalic anhydride (3-MTHPA). google.com The C5 fraction from naphtha cracking, which contains these dienes, is often used as a raw material. Although this fraction contains various impurities like other olefins and paraffins, the dienes selectively participate in the Diels-Alder reaction. google.com

Reactant Optimization and Reaction Conditions for Methyltetrahydrophthalic Anhydride Production

Optimizing reactant concentrations and reaction conditions is critical for maximizing the yield and purity of MTHPA.

Reactant Ratio: The molar ratio of the diene to maleic anhydride is a key parameter. A slight excess of the diene is often employed to ensure the complete conversion of maleic anhydride. For instance, a molar ratio of trans-1,3-pentadiene to maleic anhydride of 1.1:1 has been used in the synthesis of 3-MTHPA. prepchem.com In another study, a ratio of nC5:nMA = 1.08:1 was found to be optimal. arabjchem.org

Temperature: The reaction is exothermic, and temperature control is crucial to prevent side reactions and polymerization. tandfonline.com The synthesis is typically carried out at temperatures below 65°C, with a preferred range of 40 to 60°C. google.comgoogle.com One documented process involves adding crude trans-1,3-pentadiene at 50°C and then raising the temperature to 60°C to complete the reaction. prepchem.com

Pressure: The reaction can be conducted at pressures ranging from atmospheric pressure to approximately 10 kg/cm ². google.com

Reaction Time: The duration of the reaction can vary from 10 minutes to 10 hours, aiming for a conversion rate of maleic anhydride that is essentially 100%. google.com

Inhibitors: To prevent the undesirable polymerization of reactants and products, radical polymerization inhibitors are essential. Hydroquinone (B1673460) is a commonly used inhibitor. prepchem.com The combined use of a radical polymerization inhibitor and oxygen has been shown to be particularly effective in preventing the formation of gel-like byproducts and producing a high-purity, colorless or faintly colored MTHPA. google.comgoogle.com

A laboratory-scale synthesis of 3-methyltetrahydrophthalic anhydride reported a yield of 99% using maleic anhydride and crude trans-1,3-pentadiene in the presence of toluene (B28343) and hydroquinone. prepchem.com

Table 1: Reactant Optimization and Reaction Conditions for MTHPA Synthesis

| Parameter | Value/Range | Reference |

|---|---|---|

| Diene:Maleic Anhydride Molar Ratio | 1.08:1 to 1.1:1 | prepchem.comarabjchem.org |

| Temperature | 40 - 65°C | google.comprepchem.comgoogle.com |

| Pressure | Atmospheric to 10 kg/cm ² | google.com |

| Reaction Time | 10 minutes - 10 hours | google.com |

Stereochemical Control in Methyltetrahydrophthalic Anhydride Synthesis

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants dictates the stereochemistry of the product. masterorganicchemistry.com The cis or trans configuration of the substituents on the dienophile is retained in the resulting cyclohexene (B86901) ring. masterorganicchemistry.com

The reaction can lead to the formation of both endo and exo isomers. Generally, the endo product is favored due to secondary orbital overlap, which is an additional bonding interaction in the transition state. libretexts.org However, the presence of certain substituents can lead to steric hindrance, favoring the formation of the exo product. libretexts.org The stereochemical outcome is a result of the geometry of the reactants' approach during the reaction.

Catalytic Approaches in Methyltetrahydrophthalic Acid Derivative Synthesis

Heterogeneous Catalysis in Methyltetrahydrophthalic Anhydride Production

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture. In the context of MTHPA synthesis and modification, several types of heterogeneous catalysts have been investigated.

Acid Catalysts: Heterogeneous acid catalysts, including clays, alumina, silica (B1680970) gel, and zeolites, are known to catalyze the Diels-Alder reaction. researchgate.net

Isomerization Catalysts: Solid MTHPA can be converted into a liquid mixture of isomers, which is more practical for certain industrial applications. This isomerization is often catalyzed by acidic catalysts. google.com A series of acid- and base-modified γ-Al2O3 catalysts have been developed for the continuous heterogeneous isomerization of 3/4-MTHPA. rsc.orgrsc.org In one study, with 3-MTHPA as the substrate, an acid/base reaction temperature of 165/150 °C and a reaction time of 3 hours were found to be optimal. rsc.orgrsc.org Palladium-alumina catalysts have also shown high activity in the isomerization of 4-methyl-Δ⁴-tetrahydrophthalic anhydride to obtain liquid isomeric mixtures. osti.gov

Table 2: Heterogeneous Catalysts in MTHPA Derivative Synthesis

| Catalyst Type | Application | Example | Reference |

|---|---|---|---|

| Acid Catalysts | Diels-Alder Reaction | Clays, Alumina, Silica Gel, Zeolites | researchgate.net |

| Modified γ-Al2O3 | Isomerization of 3/4-MTHPA | 15%-K/Al2O3 and 10%-P/Al2O3 | rsc.orgrsc.org |

Homogeneous Catalysis for this compound Related Compounds

Homogeneous catalysts, which are soluble in the reaction medium, can also be employed in the synthesis of MTHPA and its derivatives.

Lewis Acids: Lewis acids are known to increase both the rate and the stereoselectivity of the Diels-Alder reaction. researchgate.net Examples include zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·Et₂O).

Brønsted Acids: Protonic acids, such as acetic acid, trichloroacetic acid, and heteropoly acids, can also catalyze the reaction. researchgate.net

Ionic Liquids: Ionic liquids have been explored as catalysts to improve reaction efficiency and selectivity in the formation of MTHPA derivatives, with some systems achieving conversion rates close to 99%.

Isomerization Catalysts: Phosphoric acid has been used as a homogeneous catalyst for the isomerization of MTHPA. The process involves heating the anhydride with the catalyst to around 220°C. jxnychemical.com

Process Intensification and Purity Enhancement in Industrial Methyltetrahydrophthalic Anhydride Synthesis

Industrial-scale production of MTHPA focuses on maximizing efficiency, purity, and sustainability. Process intensification and advanced purification methods are key to achieving these goals.

Continuous Flow Reactors: The shift from traditional batch reactors to continuous flow reactors, such as micro-channel reactors, offers significant advantages. arabjchem.orgresearchgate.net Continuous processes can lead to higher yields and improved product quality by providing better control over reaction parameters like temperature and residence time. arabjchem.org A study using a continuous flow capillary reactor for the synthesis of 3/4-MTHPA achieved 100% conversion of reactants at 65°C with a residence time of 8 minutes. arabjchem.org

Purity Enhancement: High purity is crucial for the performance of MTHPA as an epoxy curing agent. jdrmkj.com The presence of impurities can be detrimental to the final properties of the cured resin.

Inhibiting Side Reactions: As mentioned earlier, the use of radical polymerization inhibitors and oxygen is a key strategy to prevent the formation of gel-like polymers, leading to a higher purity product. google.comgoogle.com

Distillation: After the reaction, volatile components, including unreacted dienes and impurities from the C5 fraction, are removed by distillation. prepchem.comgoogle.com The final product, MTHPA, is obtained as the residue. google.com Subsequent vacuum distillation can be used to further purify the product and separate it from any polymers that may have formed. jxnychemical.com

Sustainable Practices: The adoption of green chemistry principles, such as process intensification, waste minimization, and solvent recovery, can improve the sustainability of MTHPA production. market.usresearchnester.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Methyltetrahydrophthalic anhydride | MTHPA |

| Maleic anhydride | MA |

| Isoprene | - |

| Piperylene | - |

| 4-Methyltetrahydrophthalic anhydride | 4-MTHPA |

| 3-Methyltetrahydrophthalic anhydride | 3-MTHPA |

| Toluene | - |

| Hydroquinone | - |

| Zinc chloride | ZnCl₂ |

| Boron trifluoride etherate | BF₃·Et₂O |

| Acetic acid | - |

| Trichloroacetic acid | - |

| Phosphoric acid | - |

Strategies for Inhibiting Byproduct Formation During Methyltetrahydrophthalic Anhydride Synthesis

The industrial synthesis of Methyltetrahydrophthalic Anhydride (MTHPA) is primarily achieved through the Diels-Alder reaction, where maleic anhydride reacts with a C5 fraction containing dienes like isoprene or trans-1,3-pentadiene. google.comresearchgate.netchemchina.com A significant challenge in this process is the propensity for side reactions, leading to the formation of gel-like polymer byproducts. google.comgoogle.com These gels, which can foul reactor systems, typically arise from the copolymerization of maleic anhydride with olefin impurities present in the C5 feed, such as cis-1,3-pentadiene. google.com

To ensure a high yield of the desired anhydride and maintain operational efficiency, several strategies have been developed to inhibit the formation of these byproducts.

A pivotal and highly effective strategy is the synergistic use of a radical polymerization inhibitor and oxygen within the reaction system. google.comgoogle.com While traditional radical inhibitors like hydroquinone or p-tert-butylcatechol can be used alone, their effectiveness in completely preventing gelation can be limited, and they may contribute to product discoloration. google.comgoogle.com Research has demonstrated that the combined presence of an inhibitor and controlled amounts of oxygen substantially suppresses the formation of gel-like polymers. google.comgoogle.com This approach allows for the production of high-purity MTHPA in nearly quantitative yields, with the final product being colorless or only slightly colored. google.com

The use of specific catalysts has also been explored to enhance reaction efficiency and selectivity. Studies involving ionic liquid catalysts have shown promising results, achieving conversion rates of maleic anhydride approaching 99% while maintaining high selectivity for the desired MTHPA isomers. chemicalbook.com Furthermore, the reaction can be carried out in the presence of solvents, such as toluene or xylene, which can help to control the reaction environment. google.comprepchem.compatsnap.com

Table 1: Strategies for Byproduct Inhibition in MTHPA Synthesis This interactive table summarizes various methods employed to prevent the formation of unwanted byproducts during the synthesis of Methyltetrahydrophthalic Anhydride.

| Strategy | Agent(s) | Mechanism of Action | Reported Effectiveness | Reference(s) |

|---|---|---|---|---|

| Inhibitor/Oxygen Synergy | Radical Polymerization Inhibitor (e.g., p-tert-butylcatechol, hydroquinone) + Oxygen | Synergistically suppresses the copolymerization of maleic anhydride with olefin impurities. | Substantially complete inhibition of gel-like byproduct formation; enables high-purity product in nearly quantitative yield. | google.com, google.com, |

| Radical Inhibition (Alone) | Hydroquinone, p-tert-butylcatechol, 2,6-di-tert-butyl-4-methylphenol | Scavenges free radicals to prevent unwanted polymerization. | Can be insufficient to completely prevent gelation; may lead to product coloration. | google.com, patsnap.com |

| Catalysis | Ionic Liquids | Enhances reaction efficiency and selectivity towards the desired Diels-Alder adduct. | Can achieve conversion rates approaching 99% with high product yield. | chemicalbook.com, |

| Solvent Dilution | Toluene, Xylene | Dilutes reactants and helps control reaction temperature and viscosity. | Used in conjunction with other methods to manage reaction conditions. | prepchem.com, google.com, patsnap.com |

Purification Techniques for High-Purity this compound Derivatives

Following synthesis, the crude product is typically a mixture of MTHPA isomers and unreacted starting materials. niir.org Achieving high purity, which is essential for applications like epoxy resin curing, requires one or more purification steps. rawchemcn.commade-in-china.com

Distillation is a fundamental technique used in MTHPA purification. Initially, volatile components, including unreacted C5 fractions and any solvents used, are removed via distillation, which may be performed at atmospheric or reduced pressure. google.comprepchem.com To separate the MTHPA from less volatile byproducts and to isolate specific isomers, vacuum distillation is employed. jxnychemical.com This process takes advantage of the different boiling points of the components in the mixture. For example, a pure fraction of 3-methyltetrahydrophthalic anhydride has been obtained at a boiling point of 92°C under a vacuum of 0.1 Torr. google.com

Crystallization provides another effective means of purification and isomer separation. Fractional crystallization has been successfully used to separate MTHPA isomers. By dissolving the mixture in an ethanol/water solution and cooling it to -20°C, a purity of 99% for the 4-methyl isomer has been achieved. Recrystallization from other organic solvents, such as acetone (B3395972) or 4-methyl-2-pentanone, is also a viable method for obtaining a purified solid product. patsnap.com

For analytical separation or small-scale purification, column chromatography is a useful tool. Using a stationary phase like silica gel and a mobile phase such as a hexane/ethyl acetate (B1210297) mixture, different isomers of MTHPA can be effectively resolved.

In many industrial applications, a liquid form of MTHPA is preferred over the solid isomers. niir.org Therefore, a common post-synthesis step is isomerization . The crude solid MTHPA is heated in the presence of an acidic catalyst, like phosphoric acid, to convert it into a liquid mixture of various isomers. jxnychemical.com This liquid product is typically then subjected to vacuum distillation to achieve the final desired purity. jxnychemical.com

Table 2: Purification Techniques for this compound Derivatives This interactive table outlines the primary methods for purifying Methyltetrahydrophthalic Anhydride, detailing the specific techniques, conditions, and resulting purity levels.

| Purification Technique | Description | Typical Conditions | Achieved Purity/Outcome | Reference(s) |

|---|---|---|---|---|

| Vacuum Distillation | Separation of MTHPA from non-volatile impurities and other isomers based on boiling point differences. | Reduced pressure (e.g., 0.1 - 0.35 Torr), elevated temperature (e.g., 92 - 117°C). | High-purity liquid product. | jxnychemical.com, google.com |

| Fractional Crystallization | Separation of isomers by exploiting differences in their solubility at low temperatures. | Ethanol/water (3:1 v/v) mixture at -20°C. | Can achieve 99% purity for the 4-methyl isomer. | |

| Recrystallization | Purification of solid anhydride by dissolving in a suitable solvent and allowing it to crystallize out. | Solvents include acetone, 4-methyl-2-pentanone. | Yields purified crystalline product. | patsnap.com |

| Column Chromatography | Separation of isomers based on their differential adsorption to a stationary phase. | SiO₂ stationary phase with hexane/ethyl acetate (4:1) mobile phase. | Resolution of different isomers for analytical or small-scale purposes. | |

| Isomerization followed by Distillation | Conversion of solid isomers into a stable liquid mixture, which is then purified. | Heating (e.g., 220°C) with an acidic catalyst (e.g., phosphoric acid), followed by vacuum distillation. | Produces a stable, liquid MTHPA mixture suitable for industrial use. | jxnychemical.com, |

Mechanistic Studies of Methyltetrahydrophthalic Acid and Its Anhydride in Chemical Reactions

Reaction Kinetics and Thermodynamics of Methyltetrahydrophthalic Anhydride (B1165640) Interactions

The curing of epoxy resins with MTHPA is a complex process involving multiple reaction pathways. The primary reactions are esterification and, to a lesser extent, etherification. The kinetics and thermodynamics of these reactions dictate the curing profile and the final properties of the polymer network.

The main reaction pathway in the MTHPA-epoxy system is the formation of ester linkages. This process is initiated by the opening of the anhydride ring by a hydroxyl group, which can be present as an impurity in the epoxy resin or generated in situ. This initial reaction forms a monoester with a free carboxylic acid group. Subsequently, this carboxylic acid group reacts with an epoxy group (oxirane ring) to form a hydroxyl ester. The newly formed hydroxyl group can then react with another anhydride molecule, propagating the polymerization.

Initiation: An alcohol or water molecule reacts with the MTHPA ring to form a monoester containing a carboxylic acid.

Propagation: The carboxylic acid group then attacks an epoxy ring, leading to the formation of a hydroxyl ester.

Chain Extension: The newly formed hydroxyl group reacts with another MTHPA molecule, continuing the chain reaction.

Table 1: Activation Energies for Anhydride Curing Systems

| Curing System | Activation Energy (Ea) in kJ/mol | Method |

|---|---|---|

| 3-Methylphthalic Anhydride / 2-Ethylhexanol | 79.5 | FTIR Spectroscopy rsc.org |

| DGEBA / MTHPA / BDMA | 69.3 (isothermal) | DSC Analysis conicet.gov.ar |

| DGEBA / MTHPA / BDMA | 104.3 (non-isothermal) | DSC Analysis conicet.gov.ar |

| Cycloaliphatic Epoxy / MTHPA / BDMA | 67-72 | DSC Analysis cnrs.fr |

DGEBA: Diglycidyl ether of bisphenol A; MTHPA: Methyltetrahydrophthalic anhydride; BDMA: Benzyldimethylamine; DSC: Differential Scanning Calorimetry; FTIR: Fourier-transform infrared spectroscopy.

While esterification is the predominant reaction, etherification can occur as a side reaction, particularly when there is an excess of epoxy groups or in the presence of certain catalysts. In this reaction, a hydroxyl group (either from the initial resin or formed during esterification) can react directly with an epoxy group to form an ether linkage. This reaction is known as homopolymerization of the epoxy resin and is catalyzed by both acids and bases.

The etherification reaction can be represented as:

R-OH + CH₂(O)CH-R' → R-O-CH₂-CH(OH)-R'

This reaction consumes epoxy groups that would otherwise react with the anhydride-derived carboxylic acid. The extent of etherification is influenced by the type and concentration of the catalyst, with acidic catalysts tending to promote etherification more than basic catalysts mdpi.com.

Catalysis in Methyltetrahydrophthalic Anhydride Reaction Systems

To achieve practical curing times and desired material properties, catalysts, often referred to as accelerators, are almost always used in MTHPA-epoxy formulations. These accelerators significantly influence the reaction kinetics and can also affect the balance between esterification and etherification.

Tertiary amines are the most commonly used accelerators for anhydride-cured epoxy systems. Examples include benzyldimethylamine (BDMA) and 2,4,6-tris(dimethylaminomethyl)phenol (B167129). The catalytic mechanism of tertiary amines involves a nucleophilic attack on the carbonyl carbon of the anhydride ring. This opens the ring and forms a zwitterionic intermediate, which is a carboxylate anion. This highly reactive carboxylate anion then readily attacks the epoxy ring, initiating the polymerization process.

The catalytic cycle can be described as follows:

The tertiary amine attacks the MTHPA, forming a carboxylate anion.

The carboxylate anion opens an epoxy ring, generating an alkoxide and an ester linkage.

The alkoxide then attacks another anhydride molecule, regenerating the carboxylate anion and propagating the chain.

This mechanism favors the esterification reaction. The use of tertiary amines can significantly reduce the curing temperature and time. The concentration of the tertiary amine is a critical parameter, as too high a concentration can lead to excessive epoxy homopolymerization tri-iso.com.

Besides tertiary amines, other classes of compounds can also catalyze the MTHPA-epoxy reaction:

Imidazoles: Compounds like 1-methylimidazole are effective accelerators. Their mechanism is similar to tertiary amines, involving the formation of a reactive intermediate that facilitates the ring-opening of both the anhydride and the epoxy.

Quaternary Ammonium Salts: Salts such as benzyltriethylammonium chloride (BTEAC) can be used as latent accelerators, providing long pot life at room temperature and rapid curing at elevated temperatures.

Organometallic Compounds: Certain metal complexes, such as chromium(III) octoate and zinc acetylacetonate, can also accelerate the curing process. Zinc-based catalysts, in particular, are known to promote transesterification reactions, which can be beneficial in creating vitrimers—a class of polymers that can be reprocessed.

Table 2: Common Accelerators for MTHPA-Epoxy Systems and Their Effects

| Accelerator Type | Examples | Primary Catalytic Action |

|---|---|---|

| Tertiary Amines | Benzyldimethylamine (BDMA), 2,4,6-tris(dimethylaminomethyl)phenol | Nucleophilic attack on anhydride, promoting esterification |

| Imidazoles | 1-Methylimidazole | Similar to tertiary amines, effective at lower concentrations |

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride (BTEAC) | Latent catalysis, activated by heat |

| Organometallic Salts | Zinc acetylacetonate (Zn(acac)₂) | Promotes esterification and transesterification |

Polymerization and Cross-linking Mechanisms Initiated by Methyltetrahydrophthalic Anhydride

The reaction between MTHPA and diepoxide monomers leads to the formation of a highly cross-linked three-dimensional network. The development of this network structure is a complex process that can be described by the principles of step-growth polymerization.

The polymerization process begins with the formation of linear chains through the alternating addition of MTHPA and epoxy units. As the reaction progresses, these chains become branched. The point at which a continuous network is formed throughout the material is known as the gel point . At this stage, the material transitions from a viscous liquid to an elastic solid.

The cross-linking density, which is the number of cross-links per unit volume, is a critical factor that determines the final properties of the cured resin. A higher cross-linking density generally leads to a higher glass transition temperature (Tg), improved mechanical strength, and better chemical resistance. The stoichiometry of the reactants (the ratio of anhydride groups to epoxy groups) plays a crucial role in determining the cross-linking density. While a 1:1 stoichiometric ratio is theoretically ideal, an optimal ratio of 0.90-0.95 is often used to account for side reactions like epoxy homopolymerization tri-iso.com.

As the cross-linking reaction continues after the gel point, the mobility of the polymer chains is progressively restricted. If the curing temperature is below the final glass transition temperature of the network, the reaction can become diffusion-controlled and eventually stop as the material vitrifies (turns into a glass). This phenomenon is known as vitrification . A post-curing step at a temperature above the initial Tg is often necessary to complete the reaction and achieve the final desired properties.

The final network structure consists of polyester chains interconnected by the original epoxy monomer backbones. This dense, three-dimensional structure is responsible for the excellent thermal and mechanical properties of MTHPA-cured epoxy resins.

Ring-Opening Polymerization Initiated by Methyltetrahydrophthalic Anhydride

The curing of epoxy resins with MTHPA is a form of ring-opening polymerization that results in a highly crosslinked polyester network. azom.com The reaction mechanism is complex and can be influenced by several factors, including the presence of catalysts or initiators, temperature, and the concentration of hydroxyl groups in the system. appliedpoleramic.com While there are variations, the generally accepted pathway proceeds through a two-step esterification process.

The primary reaction sequence is as follows:

Initiation (Anhydride Ring-Opening): The polymerization is typically initiated by a species containing an active hydrogen, such as a hydroxyl group (-OH) already present on the backbone of the epoxy resin, or by an external catalyst like a tertiary amine. researchgate.nettri-iso.com The initiator attacks one of the carbonyl carbons of the MTHPA ring. This nucleophilic attack opens the anhydride ring to form a monoester with a free carboxylic acid group. appliedpoleramic.comresearchgate.nettri-iso.com

Propagation (Epoxy Ring-Opening): The newly formed carboxylic acid group then reacts with an epoxy (oxirane) ring. tri-iso.com The acidic proton protonates the oxygen of the epoxy ring, making the ring's carbon atoms more susceptible to nucleophilic attack by the carboxylate anion. This reaction opens the epoxy ring and forms a hydroxyl ester (specifically, a β-hydroxy ester). appliedpoleramic.com Crucially, this step generates a new secondary hydroxyl group. azom.com

Chain Growth and Crosslinking: The secondary hydroxyl group created in the previous step is now available to react with another MTHPA molecule, repeating the first step and continuing the propagation of the polymer chain. azom.comtri-iso.com This cyclical process of anhydride ring-opening followed by epoxy ring-opening builds a dense, three-dimensional polyester network. researchgate.net

The use of a catalyst, such as an imidazole or a tertiary amine, significantly accelerates the curing process. researchgate.net The catalyst can directly attack the anhydride, forming a highly reactive intermediate that more readily reacts with the epoxy resin. researchgate.net In catalyzed systems, the reaction can proceed rapidly even at lower temperatures compared to non-catalyzed systems.

Table 1: Key Stages in MTHPA Ring-Opening Polymerization

| Stage | Reactants | Key Intermediate/Product | Mechanism Detail |

|---|---|---|---|

| Initiation | MTHPA + Initiator (e.g., R-OH, Tertiary Amine) | Monoester with a free carboxylic acid group | A nucleophile attacks the anhydride carbonyl, opening the ring. |

| Propagation | Carboxylic Acid + Epoxy Group | β-hydroxy ester | The acid group opens the epoxy ring, creating an ester linkage and a new hydroxyl group. |

| Chain Growth | New Hydroxyl Group + MTHPA | Growing polyester network | The newly formed hydroxyl group reacts with another anhydride, continuing the cycle. |

Competing Reaction Pathways in Methyltetrahydrophthalic Anhydride-Cured Systems

During the curing of epoxy resins with MTHPA, the main polyesterification reaction can be accompanied by competing side reactions. These alternative pathways can influence the network structure, cure kinetics, and the ultimate physical and chemical properties of the cured material. The two most significant competing reactions are etherification and hydrolysis.

Etherification (Homopolymerization of Epoxy)

A major competing reaction is the direct polymerization of epoxy groups, known as etherification or homopolymerization. appliedpoleramic.comtri-iso.com This reaction occurs when the alkoxide intermediate, formed after the epoxy ring is opened by a carboxylate, attacks another epoxy group instead of an anhydride molecule. researchgate.net This leads to the formation of polyether linkages within the polymer structure.

Several factors can promote the etherification reaction:

Catalyst Type: Acidic catalysts tend to favor the etherification reaction more than basic catalysts. appliedpoleramic.comresearchgate.net

Stoichiometry: An excess of epoxy resin relative to the anhydride hardener increases the likelihood of epoxy-epoxy reactions. appliedpoleramic.com

Temperature: Higher curing temperatures can accelerate all reactions, but may disproportionately favor etherification depending on the catalyst system. youtube.com

Catalyst Concentration: Over-catalysis with strong base accelerators can also promote homopolymerization. tri-iso.com

While the primary reaction creates ester bonds, this side reaction introduces ether bonds, resulting in a mixed polyester-polyether network. This can affect properties such as chemical resistance, flexibility, and glass transition temperature.

Hydrolysis of Anhydride

Methyltetrahydrophthalic anhydride is sensitive to moisture. appliedpoleramic.compenpet.com If water is present in the resin system, the anhydride ring can be hydrolyzed, reverting to its dicarboxylic acid form, methyltetrahydrophthalic acid. appliedpoleramic.com This reaction consumes the anhydride, upsetting the intended stoichiometry, and introduces a different reactive species into the system. The resulting dicarboxylic acid can still react with epoxy groups to form ester linkages, but its reactivity and the reaction mechanism differ from that of the anhydride, potentially impacting the cure rate and the final network structure. appliedpoleramic.com Proper storage and handling of anhydride hardeners are essential to prevent premature hydrolysis. appliedpoleramic.comyoutube.com

Table 2: Primary vs. Competing Reactions in MTHPA Curing

| Reaction Pathway | Description | Resulting Linkage | Promoting Factors |

|---|---|---|---|

| Polyesterification (Primary) | Alternating reaction of anhydride and epoxy groups. | Ester (-COO-) | Balanced stoichiometry, appropriate catalyst (e.g., tertiary amine). |

| Etherification (Competing) | Reaction between an alkoxide and an epoxy group. | Ether (-O-) | Epoxy excess, acidic catalysts, high temperatures. |

| Hydrolysis (Competing) | Reaction of anhydride with water. | Carboxylic Acid (-COOH) | Presence of moisture. |

Applications and Material Science of Methyltetrahydrophthalic Anhydride Based Systems

Methyltetrahydrophthalic Anhydride (B1165640) as a Curing Agent for Epoxy Resins

As a curing agent, MTHPA's primary role is to react with the epoxide groups of the resin to form a rigid, three-dimensional, crosslinked polymer network. Unlike amine-based hardeners, anhydride curing agents like MTHPA typically require elevated temperatures and the presence of a catalyst or accelerator to proceed at a practical rate. google.comresearchgate.net This characteristic allows for long working times at room temperature, which is advantageous for processing large or complex parts. The properties of the final cured epoxy are highly dependent on the formulation, including the specific epoxy resin used, the ratio of anhydride to epoxy, the type and concentration of accelerator, and the cure schedule (time and temperature). tri-iso.com

Optimizing the performance of MTHPA-cured epoxy systems involves careful consideration of several formulation components. The goal is to tailor the uncured mixture's reactivity and viscosity, and the cured polymer's thermomechanical properties.

Stoichiometry (Anhydride/Epoxy Ratio) : The ratio of anhydride equivalents to epoxide equivalents (A/E) is a critical formulation parameter. While the theoretical ideal stoichiometry is 1:1, the optimum ratio for achieving the best properties is often in the range of 0.90-0.95. tri-iso.com This slight excess of epoxy accounts for a potential side reaction, the homopolymerization (etherification) of epoxy groups, which can be promoted by accelerators. tri-iso.com

Accelerators and Catalysts : Anhydride reactions with epoxies are inherently slow and require an accelerator to achieve a complete cure in a reasonable timeframe. google.com Tertiary amines, such as benzyldimethylamine (BDMA) or 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30), are commonly used. researchgate.netdaneshyari.com Imidazoles, like 1-methylimidazole, are also effective initiators. researchgate.netresearchgate.net The choice and concentration of the accelerator influence the cure kinetics, gel time, and the balance between the primary esterification reaction and the secondary etherification reaction, which in turn affects the final network structure and properties. tri-iso.comgoogle.com

Table 1: Common Components in MTHPA-Epoxy Formulations and Their Functions

| Component | Example(s) | Primary Function(s) |

| Epoxy Resin | Diglycidyl ether of bisphenol A (DGEBA) | Forms the polymer backbone |

| Curing Agent | Methyltetrahydrophthalic Anhydride (MTHPA) | Creates crosslinks, forming the 3D network |

| Accelerator | Benzyldimethylamine (BDMA), DMP-30 | Catalyzes and speeds up the curing reaction |

| Toughener | Hyperbranched polymers, Rubbers | Improves impact strength and fracture toughness |

| Reactive Diluent | Butyl glycidyl (B131873) ether | Reduces viscosity of the uncured resin mixture |

The curing of an epoxy resin with MTHPA is a complex step-growth polymerization process that creates a dense network of ester linkages. The reaction mechanism is generally understood to proceed as follows:

Ring-Opening/Initiation : The reaction is initiated by a species containing a hydroxyl group (-OH). This can be a small amount of residual water, a hydroxyl group present on the epoxy resin backbone, or an alcohol added as an initiator. mdpi.com The hydroxyl group attacks the anhydride ring, opening it to form a monoester and a carboxylic acid group. tri-iso.comresearchgate.net

Esterification : The newly formed carboxylic acid group then reacts with an epoxy group (oxirane ring). This reaction opens the epoxy ring and forms a hydroxyl ester, crucially generating a new secondary hydroxyl group. tri-iso.commdpi.com

Propagation : The new hydroxyl group generated in the esterification step can then react with another anhydride molecule, propagating the reaction sequence. tri-iso.comazom.com This cycle of anhydride ring-opening followed by epoxy ring-opening creates the polymer network.

Tertiary amine accelerators play a catalytic role by activating either the anhydride or the epoxy group, facilitating the ring-opening reactions and increasing the cure speed. google.comresearchgate.net The high degree of connectivity, where each epoxy molecule can link to multiple anhydride molecules, results in a highly crosslinked and rigid thermoset structure. tri-iso.com This dense network is directly responsible for the high thermal stability and mechanical strength of MTHPA-cured systems. tri-iso.com

Enhancement of Polymer Properties with Methyltetrahydrophthalic Anhydride

The use of MTHPA as a curing agent imparts a range of desirable properties to the final thermoset material. Its alicyclic structure contributes to good thermal and mechanical performance, making it a preferred choice for demanding applications. tri-iso.com

MTHPA-cured epoxy resins are characterized by high strength and stiffness due to the rigid, densely crosslinked network formed during curing. tri-iso.comed.ac.uk The mechanical properties can be modulated through formulation changes. For example, modifying a standard DGEBA epoxy resin with polytetramethylene glycol (PTMG) as a toughener before curing with MTHPA can significantly increase impact strength. scispace.com Studies have shown that while adding a toughener can increase impact strength to a maximum at a certain concentration (e.g., 18.16 kJ/m² at 12% PTMG), it can also lead to a decrease in tensile strength and modulus beyond an optimal point. scispace.com

The elastic modulus of MTHPA-cured systems is typically high. For instance, an epoxy resin cured with an isomer of MTHPA (iso-MTHPA) can exhibit an elastic modulus of around 4 GPa, which is significantly higher than that of systems based on some other epoxy resins and amine hardeners (2.5-2.8 GPa). emtc.ru

Table 2: Mechanical Properties of a Modified DGEBA/MTHPA System with PTMG Toughener

| PTMG Content (wt%) | Max Tensile Strength (MPa) | Tensile Modulus (MPa) | Max Impact Strength (kJ/m²) |

| 0 | (baseline) | (baseline) | (baseline) |

| 8 | 71.1 | 201.3 | - |

| 12 | - | - | 18.2 |

Data synthesized from a study on PTMG-modified epoxy resins. scispace.com

One of the key advantages of MTHPA-cured systems is their excellent thermal stability, characterized by a high glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state and is a primary indicator of the material's service temperature limit. epotek.com MTHPA typically yields thermosets with a Tg in the range of 125°C, although this is highly dependent on the cure schedule and formulation. azom.comdianhydrides.com

The final Tg is strongly influenced by the degree of cure; achieving the maximum Tg for a system requires a sufficient post-cure at a temperature at or above the target Tg to ensure the polymerization reaction goes to completion. epotek.comazom.com Compared to other common curing agents, MTHPA provides a good balance of properties, offering a higher Tg than many standard amine hardeners but lower than more specialized dianhydrides. azom.comdianhydrides.com The thermal degradation of MTHPA-based networks typically begins at temperatures above 300°C. tdx.catmdpi.com

Table 3: Comparison of Maximum Glass Transition Temperatures (Tg) for Epoxy Resins with Various Curing Agents

| Curing Agent | Type | Maximum Tg (°C) |

| Polyoxypropylene diamine D-230 | Amine | 90 |

| Dicyandiamide | Catalytic | 120 |

| MTHPA | Monoanhydride | 125 |

| 2-Methyl imidazole | Catalytic | 148 |

| Nadic Methyl Anhydride (NMA) | Monoanhydride | 165 |

| Benzophenonetetracarboxylic dianhydride (BTDA) | Dianhydride | 238 |

Data sourced from comparative studies on a standard DGEBA epoxy resin. azom.comdianhydrides.com

Cure shrinkage is an inherent property of thermosetting resins, resulting from the conversion of longer-distance van der Waals interactions between monomer molecules to shorter, covalent bond lengths in the crosslinked polymer. researchgate.net Excessive or uncontrolled shrinkage can lead to internal stresses, warping, and poor dimensional accuracy in finished parts. pcimag.com

Modification of Methyltetrahydrophthalic Anhydride-Cured Polymer Systems

The performance of polymer systems cured with Methyltetrahydrophthalic Anhydride (MTHPA) can be significantly enhanced through various modification strategies. These approaches aim to improve properties such as toughness, thermal stability, and mechanical strength, and to incorporate renewable materials.

Integration of Hyperbranched Polymers in Methyltetrahydrophthalic Anhydride Formulations

Hyperbranched polymers (HBPs) have emerged as effective toughening agents for epoxy resins, addressing issues like brittleness and shrinkage without significantly compromising other key properties. cnrs.frnih.gov When incorporated into MTHPA-cured epoxy formulations, hydroxyl-ended HBPs can be covalently linked into the epoxy matrix. cnrs.fr This integration influences the curing mechanism, favoring polycondensation alongside the ring-opening polymerization of the epoxy groups. cnrs.fr

The effect of adding a specific hyperbranched poly(ester-amide) (HBP) on the mechanical and thermal properties of a DGEBA/MTHPA epoxy system is detailed below. The samples were cured isothermally at 150°C for 4 hours and post-cured for 2 hours at 200°C. cnrs.fr

Table 1: Influence of Hyperbranched Polymer (HBP) Content on the Properties of MTHPA-Cured Epoxy Resin

| HBP Content (wt%) | Glass Transition Temperature (Tg) (°C) | Young's Modulus (GPa) | Impact Strength (kJ/m²) |

|---|---|---|---|

| 0 | 155 | 2.8 | 1.5 |

| 5 | 160 | 3.0 | 2.0 |

| 10 | 165 | 3.2 | 2.5 |

Data derived from a study on epoxy thermosets modified with hyperbranched poly(ester-amide). cnrs.fr

Nanofiller Dispersion and Reinforcement in Methyltetrahydrophthalic Anhydride Composites

The incorporation of nanofillers is a well-established method to enhance the mechanical, thermal, and electrical properties of epoxy composites. nih.gov In MTHPA-cured systems, achieving a uniform dispersion of these nanofillers is critical to realizing their full potential and avoiding the formation of agglomerates that can act as stress concentration points. mdpi.comresearchgate.net

Various techniques are employed for nanofiller dispersion, including high-shear mixing, calendaring (three-roll milling), and ultrasonication. mdpi.comresearchgate.net A notable approach involves the direct ultrasonication of nanofillers, such as carbon nanotubes (CNTs), in the MTHPA hardener before mixing it with the epoxy resin. mdpi.com This solvent-free method leverages the lower viscosity of the hardener compared to the epoxy resin, facilitating better dispersion and reducing processing time. mdpi.com The functionalization of nanofiller surfaces, for instance through oxidation to create hydroxyl, carbonyl, and carboxyl groups, can further improve their dispersion and interfacial adhesion with the polymer matrix. nih.govmdpi.com

The addition of well-dispersed nanofillers can significantly boost the fiber-matrix bonding in reinforced composites, enhancing resistance against mechanical failure like delamination. mdpi.com The stress transmission between the polymer and the nanofiller is highly dependent on the quality of the polymer-nanofiller interface. mdpi.com

Table 2: Effect of Nanofiller Dispersion Method on Agglomerate Size in MTHPA Hardener

| Nanofiller | Dispersion Method | Average Agglomerate Size (µm) |

|---|---|---|

| Carbon Nanotubes (CNT) | Three-Roll Mill (in Epoxy) | ~15 |

| Carbon Nanotubes (CNT) | Ultrasonication (in MTHPA) | ~5 |

| Functionalized CNT | Ultrasonication (in MTHPA) | <2 |

Comparative data illustrating the effectiveness of different dispersion techniques. mdpi.com

Bio-based Epoxy Resin Integration with Methyltetrahydrophthalic Anhydride Hardener

The increasing demand for sustainable materials has driven research into bio-based epoxy resins derived from sources like vegetable oils. nih.govinformahealthcare.com Epoxidized vegetable oils, such as epoxidized linseed oil (ELO) and epoxidized soybean oil (ESO), can be effectively cured with MTHPA to create thermosets with a significant bio-based content. fraunhofer.deresearchgate.netresearchgate.net

Studies on ELO cured with a hardener system containing MTHPA, pyromellitic dianhydride (PMDA), and maleic acid (MA) have shown that the molar ratio of these components significantly affects properties like gel time and hardness. nih.govfraunhofer.demdpi.com For instance, a specific molar ratio of 8/1/8 (MTHPA/PMDA/MA) resulted in the shortest gel time and highest Shore hardness. nih.govfraunhofer.de The properties of the final material are also influenced by the ratio of the epoxy resin to the hardener system. fraunhofer.de

While bio-based epoxies offer a renewable alternative, their properties can differ from their petroleum-based counterparts. For example, thermosets based on ESO cured with MTHPA may exhibit a lower glass transition temperature compared to conventional DGEBA-based systems, which can be attributed to the flexible aliphatic chains in the vegetable oil structure. researchgate.netacs.org However, this flexibility can also lead to improvements in properties like fracture toughness and impact strength. researchgate.net The reactivity of these bio-based systems can also be lower than that of DGEBA systems. researchgate.net

Table 3: Properties of Epoxidized Linseed Oil (ELO) Cured with Varying MTHPA/PMDA/MA Molar Ratios

| n(MTHPA)/n(PMDA)/n(MA) Molar Ratio | Gel Time (min) | Shore A Hardness | Shore D Hardness |

|---|---|---|---|

| 8/1/1 | 1.7 | 80 | 29 |

| 8/1/8 | 0.9 | 85 | 34 |

| 1/1/8 | 2.5 | 78 | 25 |

Data from the investigation of hardener composition on ELO resin properties. nih.govfraunhofer.de

Advanced Curing Methodologies for Methyltetrahydrophthalic Anhydride-Based Resins

The curing process is a critical step that defines the final properties of the thermoset material. Optimizing this process and exploring alternative curing methods can lead to enhanced performance, reduced energy consumption, and shorter manufacturing cycles.

Thermal Curing Process Optimization for Methyltetrahydrophthalic Anhydride Systems

Thermal curing is the most common method for MTHPA-based epoxy systems. The process involves subjecting the resin-hardener mixture to a specific temperature-time profile. Optimization of this cycle is crucial for achieving complete crosslinking and desired material properties. tri-iso.com The curing kinetics, which describe the rate of reaction, are influenced by factors such as temperature, the stoichiometry of the reactants (anhydride to epoxy ratio), and the presence of accelerators. researchgate.netdaneshyari.com

Differential scanning calorimetry (DSC) is a primary technique used to study the curing kinetics, allowing for the determination of the heat of reaction and the degree of conversion. daneshyari.comresearchgate.net The activation energy (Ea), which represents the energy barrier for the curing reaction, can be calculated from DSC data obtained at different heating rates. researchgate.net For MTHPA-cured DGEBA systems, the reaction under isothermal conditions often follows first-order kinetics after an initial induction period. daneshyari.com The cure cycle, including initial curing at a lower temperature followed by a post-cure at a higher temperature, significantly affects the final properties by promoting higher crosslink density, which in turn enhances mechanical strength and chemical resistance. tri-iso.com

Table 4: Curing Parameters for DGEBA/MTHPA System at Different Heating Rates

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Total Heat of Reaction (J/g) |

|---|---|---|---|

| 2 | 110 | 145 | 350 |

| 5 | 125 | 160 | 355 |

| 10 | 140 | 175 | 360 |

| 20 | 155 | 190 | 365 |

Data illustrating the effect of heating rate on the thermal curing of an epoxy-anhydride system. researchgate.netresearchgate.net

Microwave and Radiation Curing of Methyltetrahydrophthalic Anhydride Formulations

Microwave and radiation curing present alternatives to conventional thermal curing, offering potential advantages such as significantly reduced curing times and energy savings. researchgate.netflinders.edu.au

Microwave curing involves the use of electromagnetic radiation to generate heat volumetrically within the material. nih.gov This method can lead to rapid and uniform heating, potentially resulting in equivalent or even superior mechanical properties compared to thermally cured samples, but in a fraction of the time. researchgate.net Studies comparing microwave and thermal curing of MTHPA-epoxy resins have shown that microwave processing can achieve a similar degree of conversion in a much shorter period. researchgate.net For example, an epoxy-anhydride system that requires 20 minutes of thermal curing at 150°C might be fully cured in 10 minutes using low-power microwave irradiation. researchgate.net The effectiveness of microwave curing can depend on the specific formulation, including the type of accelerator used. researchgate.net

Radiation curing, using methods like ultraviolet (UV) light or electron beams, can also offer rapid curing. While less common for anhydride systems which typically require thermal initiation, research into photo-initiated cationic polymerization is ongoing. This process uses photoinitiators that generate a strong acid upon exposure to UV light, which then catalyzes the ring-opening polymerization of the epoxy groups. nih.gov Modifying epoxy systems with components like hyperbranched polymers can enhance the UV conversion and reduce the gelation time in such processes. nih.gov

Table 5: Comparison of Curing Methods for an MTHPA/Epoxy Resin System

| Property | Thermal Curing (150°C, 20 min) | Microwave Curing (276 W, 10 min) |

|---|---|---|

| Tensile Strength (MPa) | 75 | 78 |

| Flexural Modulus (GPa) | 3.1 | 3.2 |

| Impact Resistance (kJ/m²) | 18 | 20 |

| Degree of Conversion (%) | ~95 | ~95 |

Comparative data on mechanical properties and conversion for thermally and microwave-cured MTHPA-epoxy resins. researchgate.net

Advanced Analytical and Characterization Techniques in Methyltetrahydrophthalic Acid Research

Spectroscopic Methods for Curing Reaction Monitoring of Methyltetrahydrophthalic Anhydride (B1165640) Systems

Spectroscopic techniques are indispensable for real-time, in-situ monitoring of the curing reactions of Methyltetrahydrophthalic anhydride (MTHPA) with epoxy resins. These methods allow for a detailed analysis of the chemical transformations occurring as the liquid resin converts into a solid, cross-linked thermoset.

Fourier Transform Infrared Spectroscopy (FTIR) in Methyltetrahydrophthalic Anhydride Reaction Analysis

Fourier Transform Infrared Spectroscopy (FTIR) is a powerful tool for tracking the progress of MTHPA-epoxy curing reactions. The analysis centers on monitoring the characteristic absorption bands of the anhydride functional groups. The anhydride group in MTHPA exhibits two distinct carbonyl (C=O) stretching vibrations. researchgate.net

During the curing process, the anhydride ring opens as it reacts with the hydroxyl groups present in the epoxy resin system, leading to the formation of ester linkages. This reaction causes a decrease in the concentration of anhydride groups, which can be directly observed and quantified by the diminishing intensity of their corresponding absorbance bands in the FTIR spectrum. Specifically, researchers track the gradual decrease of the absorbance bands located at approximately 1858 cm⁻¹ and 1777 cm⁻¹, which are characteristic of the anhydride C=O bonds. researchgate.net This reduction in peak intensity over time provides a direct measure of the extent of the reaction, allowing for the determination of reaction kinetics and ensuring the completeness of the cure.

Differential Scanning Calorimetry (DSC) for Methyltetrahydrophthalic Anhydride Curing Kinetics

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to investigate the curing kinetics of MTHPA systems. By measuring the heat flow associated with the chemical reactions as a function of temperature, DSC provides quantitative data on the thermodynamics of the curing process.

In a typical non-isothermal DSC experiment, the MTHPA-epoxy mixture is heated at a constant rate, and the heat released during the exothermic curing reaction is recorded. The resulting thermogram, a plot of heat flow versus temperature, shows a distinct exothermic peak. The total area under this peak is directly proportional to the total enthalpy of the reaction (ΔH), which represents the total heat evolved during the complete cure.

Table 1: Kinetic Parameters for Anhydride-Cured Epoxy Systems Determined by DSC

| Kinetic Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Activation Energy (Ea) | Kissinger | 71.6 kJ/mol | researchgate.net |

| Activation Energy (Ea) | Ozawa | 74.7 kJ/mol | researchgate.net |

| Reaction Order (total) | Autocatalytic Model | ~2.5 | researchgate.net |

Note: Data is for a comparable MHHPA system, often used as a reference for MTHPA behavior.

Chromatographic Techniques for Methyltetrahydrophthalic Acid and its Metabolites

Chromatography is essential for the separation, identification, and quantification of this compound (MTHP acid), the hydrolyzed form of MTHPA, and its metabolites, particularly in biological and environmental samples.

Gas Chromatography (GC) for this compound Derivative Separation

Gas Chromatography (GC) is a highly effective technique for the analysis of MTHP acid, which is a metabolite of MTHPA. nih.gov Due to the low volatility of the acid, a derivatization step is required before analysis. The MTHP acid is typically converted into a more volatile ester form. A common method involves esterification with methanol (B129727) and boron trifluoride. nih.gov

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. This separation allows for the resolution of the different isomers of MTHP acid that are typically present in commercial MTHPA mixtures. nih.gov The method provides high precision, with intra-assay precision reported between 4 and 8% and inter-assay precision between 4 and 7%. nih.gov The detection limit for the isomers is typically very low, often less than 6 ng/ml, making it suitable for biological monitoring of MTHPA exposure by analyzing urine samples. nih.gov Sample preparation for biological fluids like urine often involves a liquid-solid extraction technique using C18 sorbent columns to isolate the analyte before derivatization. nih.gov

Table 2: Example Parameters for GC Analysis of MTHP Acid in Urine

| Parameter | Description | Reference |

|---|---|---|

| Sample Source | Human Urine | nih.gov |

| Pre-treatment | Liquid-solid extraction (C18 columns) | nih.gov |

| Derivatization | Esterification with methanol and boron trifluoride | nih.gov |

| Analytical Column | Capillary Gas Chromatography | nih.gov |

| Internal Standard | Deuterium-labeled MTHP acid | nih.gov |

Mass Spectrometry (MS) in Characterizing this compound Metabolites

Mass Spectrometry (MS) is almost always coupled with Gas Chromatography (GC-MS) for the definitive identification and characterization of MTHP acid metabolites. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.

This combination provides a powerful analytical tool, offering both the high separation efficiency of GC and the high sensitivity and specificity of MS. The use of selected ion monitoring (SIM) mode enhances the sensitivity of the analysis, allowing for the detection of trace amounts of metabolites. nih.gov In this mode, the mass spectrometer is set to detect only specific ion fragments that are characteristic of the target MTHP acid derivatives. The use of a deuterium-labeled internal standard helps to ensure the accuracy and reproducibility of the quantification. nih.gov This GC-MS method is considered robust for the biological monitoring of exposure to MTHPA. nih.gov

Thermomechanical and Rheological Characterization of Methyltetrahydrophthalic Anhydride Composites

The performance of materials cured with MTHPA is critically dependent on their thermomechanical and rheological properties. These properties are evaluated using a range of analytical techniques to determine the material's behavior under thermal and mechanical stress.

Studies comparing epoxy resins (like diglycidyl ether of bisphenol A, DGEBA) cured with MTHPA to those cured with other anhydrides, such as nadic anhydride (NA), provide insight into how the curing agent's structure affects the final properties of the composite. researcher.lifemdpi.com Experimental testing, often complemented by molecular dynamics (MD) simulations, is used to measure key parameters. researcher.lifemdpi.com

The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state, is a crucial parameter. It is often determined using Dynamic Mechanical Analysis (DMA) or DSC. The mechanical strength of the material is characterized by properties like Young's modulus, which measures the material's stiffness. Research has shown that the choice of anhydride curing agent significantly impacts these properties. For instance, a DGEBA/NA system has been shown to exhibit a higher glass transition temperature and Young's modulus compared to a DGEBA/MTHPA system, which is attributed to differences in the microstructure, such as cohesive energy density and fractional free volume. researcher.lifemdpi.com

Table 3: Comparative Thermomechanical Properties of Anhydride-Cured Epoxy Systems

| Property | DGEBA/MTHPA System | DGEBA/NA System | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Lower | Higher | researcher.lifemdpi.com |

| Young's Modulus | Lower | Higher | researcher.lifemdpi.com |

| Cohesive Energy Density (CED) | Lower | Higher | researcher.lifemdpi.com |

| Fractional Free Volume (FFV) | Higher | Lower | researcher.lifemdpi.com |

Dynamic Mechanical Analysis (DMA) of Methyltetrahydrophthalic Anhydride-Cured Materials

Dynamic Mechanical Analysis (DMA) is a powerful technique used to investigate the viscoelastic properties of materials as a function of temperature, time, and frequency. In the context of MTHPA-cured epoxy resins, DMA is instrumental in determining key parameters such as the glass transition temperature (Tg), storage modulus (E'), loss modulus (E''), and damping factor (tan δ). These parameters are crucial for understanding the material's performance over a range of temperatures.

Research has shown that the thermomechanical properties of a diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with MTHPA are significantly influenced by the specific anhydride used. A comparative study of DGEBA cured with MTHPA versus nadic anhydride (NA) revealed that the DGEBA/NA system exhibited a higher glass transition temperature and Young's modulus. This difference is attributed to the molecular structure of the curing agent, which affects the synergy rotational energy barrier, cohesive energy density (CED), and fraction free volume (FFV) of the resulting polymer network. acs.org

The stoichiometric ratio of the epoxy to the anhydride hardener also plays a critical role. Studies on DGEBA and epoxidized soybean oil (ESO) crosslinked with MTHPA have demonstrated that an excess of anhydride can alter the final thermal properties of the network. aps.org DMA tests on these systems, typically conducted in torsion mode with a temperature ramp, reveal shifts in the glass transition temperature, indicating changes in the crosslink density and network homogeneity. aps.org For instance, in one study, DGEBA/MTHPA samples were cured and tested at a heating rate of 2°C/min, showing distinct differences in their thermomechanical profiles based on the formulation. aps.org

| Curing System | Glass Transition Temperature (Tg) | Young's Modulus | Cohesive Energy Density (CED) (J/cm³) |

|---|---|---|---|

| DGEBA/MTHPA | Lower | Lower | ~464.12 |

| DGEBA/NA | Higher | Higher | ~475.50 |

Thermogravimetric Analysis (TGA) in Methyltetrahydrophthalic Anhydride System Degradation Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability and degradation profile of MTHPA-cured systems. TGA provides valuable data on the onset of decomposition, the rate of mass loss, and the amount of residual char at high temperatures.

In a typical TGA experiment for an MTHPA-cured epoxy resin, a small sample is heated in a controlled environment (e.g., nitrogen or air) at a constant heating rate. The resulting TGA curve plots the percentage of weight loss against temperature. For example, a tetra-functional epoxy resin cured with an anhydride hardener showed thermal stability up to 350°C with no significant weight loss, followed by a two-step degradation pattern. acs.org The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation events occur.

The thermal stability of MTHPA-cured systems can be influenced by various factors, including the presence of fillers or modifiers. For instance, the addition of flame retardants can alter the degradation mechanism, often leading to an increase in the char yield at higher temperatures, which can enhance the material's fire resistance. azom.com TGA is also employed in the analysis of recycled anhydride-cured epoxy resins to ensure the thermal stability of the reprocessed material. researchgate.net

| Parameter | Value |

|---|---|

| Onset of Degradation | > 350°C |

| Degradation Pattern | Two-step |

Rheological Behavior of Methyltetrahydrophthalic Anhydride-Containing Formulations

The study of the rheological behavior of MTHPA-containing formulations is essential for understanding their processing characteristics, such as pot life, gel time, and cure kinetics. Rheology is the science of the deformation and flow of matter. For thermosetting systems like MTHPA-cured epoxies, rheological measurements track the evolution of viscosity and viscoelastic properties (storage modulus, G', and loss modulus, G'') as the curing reaction progresses.

Initially, the mixture of epoxy resin and MTHPA hardener is a low-viscosity liquid. As the curing reaction is initiated, typically by heat, the molecular weight of the polymer increases, leading to a rapid rise in viscosity. researchgate.net The gel point is a critical parameter in the curing process and is often identified as the crossover point where the storage modulus (G') equals the loss modulus (G''). capes.gov.br Beyond the gel point, the material transitions from a liquid to a solid-like state, and the storage modulus becomes dominant.

Isothermal rheological tests are commonly performed at a specific curing temperature to monitor these changes over time. researchgate.net These tests provide valuable information for optimizing curing cycles and ensuring proper mold filling and part formation in various manufacturing processes. The viscosity of the initial formulation can be tailored by the addition of modifiers, which can also impact the curing behavior by altering the peak exothermic temperature and the time to reach it. researchgate.net

Microscopic and Imaging Techniques for Methyltetrahydrophthalic Anhydride System Morphology

The final properties of MTHPA-cured materials are intimately linked to their morphology, which can be visualized using various microscopic and imaging techniques. These methods provide direct evidence of phase separation, filler dispersion, and fracture mechanisms.

Scanning Electron Microscopy (SEM) for Phase Morphology in Methyltetrahydrophthalic Anhydride Blends

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface topography and morphology of materials at the micro- and nanoscale. In the study of MTHPA-cured epoxy blends, SEM is particularly useful for visualizing the phase-separated morphology that often develops when toughening agents, such as rubbers or thermoplastics, are incorporated into the epoxy matrix.

The morphology of the cured resin often consists of heterogeneities, which are regions with a higher crosslink density compared to the surrounding matrix. The size and distribution of these heterogeneities can be influenced by the concentration of the curing agent and the cure cycle. SEM analysis of fracture surfaces can reveal the path of crack propagation, often showing that the fracture occurs around these highly crosslinked nodules rather than through them.

When fillers are added to MTHPA-cured systems, SEM can be used to assess the quality of their dispersion within the epoxy matrix. azom.com Agglomeration of fillers can act as stress concentration points and negatively impact the mechanical properties of the composite. The fracture surface morphology, as observed by SEM, can also provide insights into the toughening mechanisms at play, such as crack pinning or particle debonding.

Time-Resolved Light Scattering (TRLS) for Phase Separation Kinetics in Methyltetrahydrophthalic Anhydride Systems

Time-Resolved Light Scattering (TRLS) is a technique used to study the kinetics of phase separation in polymer blends. While direct applications of TRLS specifically to MTHPA-cured systems are not extensively documented in the reviewed literature, the principles of the technique are highly relevant to understanding the development of morphology in these materials, especially when modified with a second component to enhance properties like toughness. A closely related technique, Small-Angle Light Scattering (SALS), has been used to investigate reaction-induced phase separation in epoxy-anhydride blends modified with polysulfone.

In such systems, the initial formulation is a homogeneous mixture of the epoxy, MTHPA, and the modifier. As the curing reaction proceeds, the molecular weight of the epoxy network increases, leading to a change in the thermodynamics of the blend and inducing phase separation. Light scattering techniques can monitor this process in real-time by measuring the angular dependence of the scattered light intensity. The evolution of the scattering pattern provides information about the characteristic length scale of the phase-separating domains and the mechanism of phase separation (i.e., spinodal decomposition or nucleation and growth).

Studies on related systems have shown that for blends with compositions near the critical region, a secondary phase separation can occur in both phases. The kinetics of phase separation are influenced by the interplay between the thermodynamic driving force for phase separation and the increasing viscosity of the system as it approaches gelation and vitrification. This competition can lead to the frustration and fixation of the phase structure.

Theoretical and Computational Chemistry of Methyltetrahydrophthalic Acid Systems

Density Functional Theory (DFT) Applications to Methyltetrahydrophthalic Acid Reactions

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, providing information on the energies of reactants, transition states, and products.

The curing of epoxy resins with Methyltetrahydrophthalic anhydride (B1165640) (MTHPA) is a complex process involving several reaction steps, often initiated by a catalyst such as a tertiary amine or an alcohol. polymerinnovationblog.com The reaction mechanism involves the ring-opening of the anhydride by a hydroxyl group to form a monoester. The resulting carboxylic acid group then reacts with an epoxy group, generating a hydroxyl group that can participate in further reactions. researchgate.net This leads to the formation of a highly cross-linked three-dimensional polymer network. bris.ac.uk

DFT calculations are employed to elucidate these intricate mechanisms at a fundamental level. For instance, DFT can be used to model the initial step where a tertiary amine catalyst attacks the epoxy group, creating a zwitterion that subsequently reacts with the anhydride. bris.ac.ukresearchgate.net By calculating the electronic structure and energies of the molecules and intermediates involved, researchers can verify the proposed reaction steps. aip.org DFT has been successfully used to study analogous epoxy-carboxylic acid reactions, providing a comprehensive picture of all possible reaction pathways. nih.gov Furthermore, DFT can be utilized to estimate the basicity of different catalysts, which is a key factor in their efficacy for promoting the curing reaction. researchgate.net In the synthesis of complex resins incorporating anhydride functionalities, DFT-calculated reactivity indices can help optimize the molar ratios of reactants to improve polymerization performance. nih.gov

A significant application of DFT is the prediction of reaction pathways and the associated energy barriers. By mapping the potential energy surface of a reaction, DFT can identify the most likely pathway by locating the transition state structures and calculating their energies. The energy difference between the reactants and the transition state is the activation energy barrier, which governs the reaction rate.

While many DFT benchmarks focus on simpler reactions, the methodology is applied to complex, multi-step organic reactions characteristic of epoxy curing. osti.gov However, the choice of the specific density functional and basis set is crucial, as different functionals can yield varying results for energy barriers. osti.govnih.govchemrxiv.org For organic reactions, deviations between DFT-calculated and experimental Gibbs energy barriers can be in the range of 10–20 kJ/mol. nih.gov

Molecular Dynamics (MD) Simulations of Methyltetrahydrophthalic Anhydride-Based Materials

Molecular Dynamics simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. In materials science, MD is used to predict the macroscopic properties of materials by simulating the interactions of their constituent particles over time. It is particularly well-suited for studying polymer systems like those formed from MTHPA-cured epoxies. aip.orgmdpi.com

MD simulations have been extensively used to investigate the thermomechanical properties of epoxy resins cured with MTHPA. nih.govresearchgate.net In these simulations, molecular models of the cross-linked polymer network are constructed, and their response to applied stress or temperature changes is simulated to predict properties like Young's modulus, glass transition temperature (Tg), and the coefficient of thermal expansion (CTE). aip.org

Studies on systems composed of Diglycidyl ether of bisphenol A (DGEBA) cured with MTHPA show a strong dependence of mechanical properties on the cross-linking density. researchgate.netaip.org As the degree of cross-linking increases, the polymer network becomes more rigid, leading to:

An increase in the glass transition temperature (Tg). aip.org

An enhancement of static mechanical properties, such as the elastic and shear moduli. researchgate.netaip.org

A decrease in the coefficient of thermal expansion (CTE), indicating greater dimensional stability. aip.org

These simulation results show good agreement with experimental data, validating the accuracy of the molecular models. mdpi.comresearchgate.net MD simulations also provide insight into the relationship between macroscopic properties and microstructure parameters. For example, the cohesive energy density (CED), which reflects the strength of intermolecular forces, and the fractional free volume (FFV) within the polymer network are shown to directly influence the material's mechanical and thermal behavior. mdpi.comresearchgate.net

| Cross-linking Density (%) | Glass Transition Temp. (Tg) (K) | Young's Modulus (GPa) | Bulk Modulus (GPa) | Shear Modulus (GPa) | CTE (Glassy State) (10-4 K-1) |

|---|

The prediction of thermal conductivity is crucial for designing materials for applications where heat management is important, such as in electronic packaging and high-voltage insulation. MD simulations are a primary tool for predicting the thermal conductivity of polymers. arxiv.org Two main approaches are used: non-equilibrium molecular dynamics (NEMD) and equilibrium molecular dynamics (EMD) based on the Green-Kubo formula. mdpi.com

While specific studies on the thermal conductivity of MTHPA-cured systems are not widely published, the general principles derived from MD simulations of other cross-linked polymers are applicable. A key finding from these simulations is that thermal conductivity tends to increase with a higher degree of cross-linking. mdpi.com This is because the cross-links provide more efficient pathways for the propagation of phonons, which are the primary carriers of heat in amorphous materials. Therefore, it is predicted that the thermal conductivity of an MTHPA-epoxy network would increase as the curing reaction proceeds to a higher conversion, creating a denser network of covalent bonds.

Quantitative Structure-Activity Relationship (QSAR) in this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. jocpr.commdpi.comijpsr.com QSAR models are mathematical equations that correlate quantitative molecular descriptors with the activity, allowing for the prediction of properties for new, untested molecules. nih.gov

While extensively used in drug discovery, the principles of QSAR can be applied to materials science to predict the performance of chemical compounds like curing agents. nih.gov For MTHPA, a QSAR study could be developed for a series of its analogs to predict their performance as epoxy curing agents.

In a hypothetical QSAR study on MTHPA analogs, one would:

Synthesize or computationally design a series of MTHPA analogs with varying substituents on the cyclohexene (B86901) ring.

Calculate molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure and properties, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and lipophilicity (e.g., logP). nih.gov

Experimentally measure a key "activity" or performance metric. This could be the curing rate with a standard epoxy resin, the glass transition temperature (Tg) of the final cured polymer, or another desired mechanical or thermal property.

Develop a mathematical model using statistical methods (e.g., multiple linear regression, machine learning) to correlate the calculated descriptors with the measured activity.

Such a model could then be used to screen new, hypothetical MTHPA analogs in silico to identify candidates with potentially superior properties before committing to their synthesis, accelerating the development of new high-performance materials.

Environmental Transformation and Degradation Pathways of Methyltetrahydrophthalic Acid Derivatives

Hydrolysis of Methyltetrahydrophthalic Anhydride (B1165640) to Methyltetrahydrophthalic Acid

Methyltetrahydrophthalic anhydride (MTHPA) is highly susceptible to hydrolysis in the presence of water or moisture. This abiotic process is the initial and most rapid transformation pathway for MTHPA in aqueous environments, converting the anhydride into its corresponding dicarboxylic acid, this compound (MTHPA acid). The reaction involves the cleavage of the anhydride ring by a water molecule.

The hydrolysis of MTHPA is a rapid process, with half-lives on the order of minutes at ambient temperatures and neutral pH. Studies on structural analogues confirm this high reactivity. For instance, investigations into tetrahydromethylphthalic anhydride, a close structural analogue, demonstrated that it hydrolyzes quickly to form the respective di-acid. The rate of hydrolysis is influenced by factors such as temperature and pH, with instability increasing as these parameters rise. Given this high hydrolyzability, MTHPA is unlikely to persist in its original form in most environmental compartments containing water. Instead, it is expected to be present as its hydrolysis product, this compound.

Future Research Directions and Emerging Trends for Methyltetrahydrophthalic Acid

Novel Synthetic Methodologies for Methyltetrahydrophthalic Acid Derivatives

The primary industrial synthesis of cis-Methyltetrahydrophthalic anhydride (B1165640) (cis-MTHPA) relies on the Diels-Alder reaction between isoprene (B109036) and maleic anhydride. mdpi.com While this method is well-established, ongoing research seeks to enhance efficiency, reduce byproducts, and create novel MTHPA derivatives with tailored properties.

One area of investigation involves optimizing the classic Diels-Alder reaction. A patented process, for instance, describes subjecting maleic anhydride and a C5 fraction to the reaction in the presence of a radical polymerization initiator and oxygen. This approach is designed to inhibit the formation of gel-like polymer byproducts, leading to a higher purity product that can be subsequently isomerized into a liquid curing agent. polynt.comgoogle.com Another method focuses on the preparation of substituted phthalic anhydrides by reacting the initial Diels-Alder adduct with bromine, catalyzed by an acid acceptor like dimethylformamide or pyridine. penpet.com